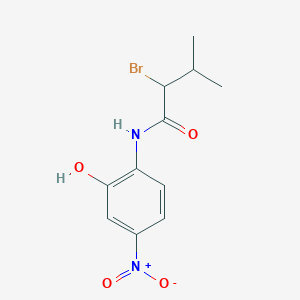
2H-1,3-benzodioxol-5-yl(pyridin-4-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-1,3-Benzodioxol-5-yl(pyridin-4-yl)methanol is a chemical compound characterized by its unique structure, which includes a benzodioxole ring and a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2H-1,3-Benzodioxol-5-yl(pyridin-4-yl)methanol typically involves multi-step organic reactions. One common approach is the reaction of 2H-1,3-benzodioxol-5-ylmethanol with pyridin-4-yl halides under suitable conditions, such as the use of a palladium catalyst in a cross-coupling reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow chemistry and advanced purification techniques can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions: 2H-1,3-Benzodioxol-5-yl(pyridin-4-yl)methanol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or halides, in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridines or benzodioxoles.
科学的研究の応用
2H-1,3-Benzodioxol-5-yl(pyridin-4-yl)methanol has shown promise in several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activity, including its effects on various cellular processes.
Medicine: Research has explored its use in the development of new pharmaceuticals, particularly in the treatment of cancer and other diseases.
Industry: Its unique chemical properties make it useful in the production of advanced materials and chemical sensors.
作用機序
The mechanism by which 2H-1,3-Benzodioxol-5-yl(pyridin-4-yl)methanol exerts its effects involves interactions with specific molecular targets and pathways. For example, in cancer treatment, the compound may inhibit certain enzymes or receptors involved in tumor growth and proliferation. The exact molecular targets and pathways can vary depending on the specific application and biological context.
類似化合物との比較
2H-1,3-Benzodioxol-5-yl(pyridin-4-yl)methanol is structurally similar to other compounds containing benzodioxole and pyridine rings. Some of these similar compounds include:
4-(2H-1,3-Benzodioxol-5-yl)benzoic acid
1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)butan-1-one (Eutylone)
4-(5-benzo(1,3)dioxol-5-yl-4-pyridin-2-yl-1H-imidazol-2-yl)benzamide
Uniqueness: What sets this compound apart from these similar compounds is its specific arrangement of functional groups and its potential applications in various fields. Its unique chemical structure allows for diverse reactivity and biological activity, making it a valuable compound for scientific research and industrial applications.
特性
IUPAC Name |
1,3-benzodioxol-5-yl(pyridin-4-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c15-13(9-3-5-14-6-4-9)10-1-2-11-12(7-10)17-8-16-11/h1-7,13,15H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYFNADCBJRDJHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(C3=CC=NC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-isopropyl-6-nitro-4H-benzo[1,4]oxazin-3-one](/img/structure/B7854241.png)

![2-(4-Methylphenyl)-5-[(4-methylphenyl)sulfanyl]-1,3-oxazole-4-carboxylic acid](/img/structure/B7854257.png)
![2-[(2-Hydroxyethyl)amino]propan-1-ol](/img/structure/B7854261.png)




![5-amino-2-[2-(4-methoxyphenyl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B7854309.png)



